7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride
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Description
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is a chemical compound with the CAS Number: 2377034-17-6 . It has a molecular weight of 312.6 . The IUPAC name for this compound is 7-bromothieno [3,2-c]pyridine-2-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrClNO2S2/c8-5-3-10-2-4-1-6 (13-7 (4)5)14 (9,11)12/h1-3H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, sulfonyl chlorides in general are known to be versatile reagents in organic chemistry. They can be converted into numerous sulfonyl derivatives, undergo diverse desulfitative cross-couplings, and serve as arylating agents .Scientific Research Applications
Synthesis of Hexahydroquinolines
Sulfonic acid functionalized pyridinium chloride, a compound related to 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride, has been utilized as a catalyst in the synthesis of hexahydroquinolines. This process involves a one-pot multi-component condensation, demonstrating the compound's utility in facilitating complex organic reactions under solvent-free conditions (Khazaei et al., 2013).
Facilitating Multi-Component Reactions
Further research emphasizes the role of sulfonic acid functionalized pyridinium chloride in promoting the solvent-free synthesis of complex organic structures such as 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This underscores the potential for this compound analogs to catalyze similar multi-component reactions (Moosavi‐Zare et al., 2013).
Catalysis in Organic Synthesis
The palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines, using sulfonyl chlorides as reagents, demonstrates the versatility of sulfonyl chloride derivatives in organic synthesis. This process outlines a direct pathway to ortho-sulfonylated phenols, suggesting a potential application area for this compound in catalysis and synthesis (Xu et al., 2015).
Properties
IUPAC Name |
7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S2/c8-5-3-10-2-4-1-6(13-7(4)5)14(9,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOLMUTQPPUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(C=NC=C21)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377034-17-6 |
Source
|
Record name | 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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